molecular formula C19H12O6 B1208334 8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione CAS No. 76191-51-0

8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione

Cat. No. B1208334
CAS RN: 76191-51-0
M. Wt: 336.3 g/mol
InChI Key: LUXDHHSVJLVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione is a natural product found in Streptomyces and Streptomyces acidiscabies with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis and Structural Analysis : Research has focused on the total synthesis of related compounds, providing insights into structural and regiochemical aspects. For example, the synthesis of (R)-semixanthomegnin and analysis of related compounds (Cotterill et al., 2003).

Biological Applications

  • Antimicrobial Activity : Studies have synthesized naphthopyran derivatives and evaluated their antimicrobial properties, showing potential in this field (El-Wahab, 2012).
  • Cytotoxic Activity : There's research on benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues showing marginal antiproliferative activity against cell lines, suggesting their potential in cancer research (Sittisombut et al., 2006).

Chemical Synthesis

  • Facilitated Synthesis Methods : Developments in synthesizing related compounds using various catalysts and methods, such as Poly(4-vinylpyridinium) hydrogensulfate, have been explored (Khaligh, 2012).
  • Photocyclization Reactions : Research on photocyclization reactions of related compounds has been conducted, adding to the understanding of chemical synthesis processes (Sasaki et al., 2000).

Catalysis and Material Science

  • Catalyzed Synthesis : The compound and its derivatives have been synthesized using catalytic methods, advancing the field of catalysis and material science (Shaterian et al., 2012).

properties

CAS RN

76191-51-0

Product Name

8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione

InChI

InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3

InChI Key

LUXDHHSVJLVLPS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O

Other CAS RN

76191-51-0

synonyms

WS 5995A
WS-5995 A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire amount of the 2-(3,5-dihydroxy-1,4-naphthoquinon-2-yl)-3-methoxy-5-methylbenzoic acid obtained above was dissolved in ethyl acetate (10 ml) and while the solution was stirred at room temperature, a mixture (1 ml:10 ml) of trifluoroacetic anhydride and acetic anhydride was added. The mixture was further stirred at the same temperature for an hour. This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order, followed by drying over magnesium sulfate. The solvent was then distilled off and the residual brown oil was subjected to silica gel column chromatography to give vermillion-colored crystals (20 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Reactant of Route 2
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Reactant of Route 3
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Reactant of Route 4
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Reactant of Route 5
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Reactant of Route 6
Reactant of Route 6
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.